2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
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Overview
Description
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is characterized by a thiazine ring fused with a benzene ring, and it contains both nitro and dimethyl substituents. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-nitropropane-1,3-diol with sulfur and a base to form the thiazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-dimethyl-7-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 2-methyl-7-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Uniqueness
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZBCRHXFSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(S1)C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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